Cas no 1363404-81-2 (2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine)
![2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine structure](https://www.kuujia.com/scimg/cas/1363404-81-2x500.png)
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(PYRAZOLO[1,5-A]PYRIDIN-3-YL)-4-(TETRAHYDRO-2H-PYRAN-4-YL)PYRIMIDIN-5-AMINE
- 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine
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- Inchi: 1S/C16H17N5O/c17-13-10-18-16(20-15(13)11-4-7-22-8-5-11)12-9-19-21-6-2-1-3-14(12)21/h1-3,6,9-11H,4-5,7-8,17H2
- InChI Key: CPSPBBZJFVDQSE-UHFFFAOYSA-N
- SMILES: O1CCC(C2C(=CN=C(C3C=NN4C=CC=CC4=3)N=2)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 2
- Complexity: 376
- Topological Polar Surface Area: 78.3
- XLogP3: 0.8
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029197811-1g |
2-(Pyrazolo[1,5-a]pyridin-3-yl)-4-(tetrahydro-2h-pyran-4-yl)pyrimidin-5-amine |
1363404-81-2 | 97% | 1g |
895.70 USD | 2021-06-01 | |
Chemenu | CM270337-1g |
2-(Pyrazolo[1,5-a]pyridin-3-yl)-4-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine |
1363404-81-2 | 97% | 1g |
$790 | 2021-08-18 | |
Chemenu | CM270337-1g |
2-(Pyrazolo[1,5-a]pyridin-3-yl)-4-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine |
1363404-81-2 | 97% | 1g |
$*** | 2023-03-30 |
2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine Related Literature
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Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
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Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine
Compound CAS No. 1363404-81-2: 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine
The compound CAS No. 1363404-81-2, known as 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their biological activities, particularly in the context of anticancer and antiviral therapies. The structure of this compound is characterized by a pyrimidine ring system substituted with a pyrazolo[1,5-a]pyridine moiety at position 2 and a tetrahydrofuran (THF) group at position 4. These substituents contribute to its unique pharmacological properties and make it a promising candidate for drug development.
Recent studies have highlighted the importance of pyrimidine derivatives in targeting various cellular pathways associated with diseases such as cancer and viral infections. The pyrazolo[1,5-a]pyridine group in this compound is known to exhibit strong binding affinity to certain protein targets, making it a valuable component in drug design. Additionally, the tetrahydrofuran group enhances the molecule's solubility and bioavailability, which are critical factors for its therapeutic effectiveness.
One of the most notable advancements in the study of this compound involves its role in inhibiting key enzymes involved in cancer progression. Researchers have demonstrated that CAS No. 1363404-81-2 can effectively suppress the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to apoptosis in cancer cells while sparing normal cells, thereby reducing the risk of systemic toxicity. Furthermore, preclinical studies have shown that this compound exhibits potent antiviral activity against several RNA viruses, including those responsible for respiratory infections.
The synthesis of 2-(Pyrazolo[1,5-A]pyridin-3-YL)-4-(tetrahydro-2H-pyran-4-YL)pyrimidin-5-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazolo[1,5-a]pyridine ring through a tandem cyclization reaction and the subsequent coupling with the pyrimidine core using microwave-assisted conditions. This approach not only ensures high yields but also allows for precise control over the stereochemistry of the final product.
In terms of pharmacokinetics, this compound has been shown to exhibit favorable absorption profiles in animal models, with rapid distribution and moderate clearance rates. These properties make it an ideal candidate for oral administration, which is a significant advantage in drug delivery systems. Moreover, ongoing clinical trials are investigating its efficacy in treating solid tumors and viral infections, with preliminary results indicating promising outcomes.
The development of CAS No. 1363404-81-2 represents a significant milestone in the field of medicinal chemistry. Its unique combination of structural features and pharmacological activities positions it as a leading candidate for next-generation therapeutics. As research continues to uncover its full potential, this compound is expected to play a pivotal role in advancing treatments for a wide range of diseases.
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